2-(3-Bromo-4-fluorophenyl)propan-2-ol
Description
2-(3-Bromo-4-fluorophenyl)propan-2-ol is a halogenated secondary alcohol with a bromo and fluoro substituent on the phenyl ring. The tert-alcohol group (propan-2-ol) and halogen positioning likely influence its physicochemical properties, such as solubility, stability, and reactivity .
Properties
Molecular Formula |
C9H10BrFO |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,12H,1-2H3 |
InChI Key |
DIKPEMSBHKZROG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)Br)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction Approach
A widely reported and reliable method to prepare 2-(3-Bromo-4-fluorophenyl)propan-2-ol involves the reaction of a suitable aryl halide with a Grignard reagent.
- Starting material: 3-Bromo-4-fluorobenzaldehyde or 3-Bromo-4-fluorophenyl ketones.
- Reagent: Methylmagnesium bromide or ethylmagnesium bromide, depending on the desired alkyl group.
- Procedure: The Grignard reagent is added to the aromatic aldehyde or ketone under anhydrous conditions, typically in diethyl ether or tetrahydrofuran (THF).
- Outcome: The nucleophilic addition of the Grignard reagent to the carbonyl group forms the corresponding secondary or tertiary alcohol.
For example, a similar compound, 1-(2-bromophenyl)propan-1-ol, was synthesized by reacting 2-bromobenzaldehyde with ethylmagnesium bromide, yielding the corresponding alcohol after purification by column chromatography. This method can be adapted for 3-bromo-4-fluorophenyl substrates.
Oxidation and Reduction Steps
Following the Grignard addition, oxidation or reduction steps may be required to adjust the oxidation state of the side chain:
- Oxidation: The secondary alcohol intermediate can be oxidized to the corresponding ketone using oxidizing agents such as Dess-Martin periodinane (DMP), 2-iodoxybenzoic acid (IBX), or manganese dioxide (MnO2).
- Reduction: If starting from a ketone, reduction with hydride reagents or catalytic hydrogenation can yield the tertiary alcohol.
Bromination Techniques
In some synthetic routes, bromination of the aromatic ring is performed post- or pre-formation of the propan-2-ol moiety:
- Brominating agents: Bromotrichloromethane, N-bromosuccinimide (NBS), bromine, and other bromine equivalents are used.
- Conditions: These reactions often require controlled temperature and solvent conditions (e.g., dichloromethane, acetonitrile, tetrahydrofuran).
- Bases: Sodium acetate (NaOAc), potassium acetate (KOAc), or potassium carbonate (K2CO3) may be used to facilitate bromination.
One-Pot Asymmetric Synthesis
An advanced method involves a one-pot catalytic enantioselective synthesis combining allylboration and Mizoroki–Heck reactions starting from 2-bromoaryl ketones:
- Catalysts: Palladium-based catalysts with chiral ligands.
- Process: The reaction proceeds through formation of 2-bromoaryl ketones from 2-bromobenzaldehydes followed by asymmetric allylboration to yield chiral 1-alkyl-1-indenols.
- This method provides stereoselectivity and scalability but requires specialized catalytic systems and longer reaction times.
Summary Table of Preparation Methods
Expert Notes
- Moisture sensitivity of Grignard reagents necessitates strictly anhydrous conditions.
- Bromination reagents should be handled with care due to their reactivity and potential hazards.
- The choice of oxidation agent depends on substrate sensitivity and desired reaction time.
- For industrial scale-up, the one-pot asymmetric method may require optimization for catalyst loading and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, yielding simpler phenyl derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized phenyl derivatives.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)propan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(3-Bromo-4-fluorophenyl)propan-2-ol with four structurally related compounds:
*Inferred data due to lack of direct evidence.
Key Observations:
- Halogen Positioning : The position of Br and F on the phenyl ring affects electronic distribution and steric hindrance. For example, 2-(2-Bromo-5-fluorophenyl)propan-2-ol (2-Br, 5-F) may exhibit different dipole moments compared to 2-(3-Bromo-4-fluorophenyl)propan-2-ol (3-Br, 4-F), influencing solubility and binding interactions .
- Molecular Weight : Chlorine substitution (e.g., 2-(5-Bromo-2-chlorophenyl)propan-2-ol) increases molecular weight by ~16.45 g/mol compared to fluoro analogs, which may impact pharmacokinetic properties .
Stability and Handling
- Moisture Sensitivity : 2-(2-Bromo-5-fluorophenyl)propan-2-ol requires storage at 2–8°C in sealed conditions, indicating hygroscopic tendencies .
- Safety Precautions : Primary alcohol analogs like 3-(2-Bromo-4-fluorophenyl)propan-1-ol necessitate first-aid measures for inhalation exposure, highlighting the importance of proper handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
